molecular formula C8H18S2 B146182 sec-Butyl Disulfide CAS No. 5943-30-6

sec-Butyl Disulfide

Cat. No. B146182
Key on ui cas rn: 5943-30-6
M. Wt: 178.4 g/mol
InChI Key: QTWKINKGAHTPFJ-UHFFFAOYSA-N
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Patent
US05770710

Procedure details

A solution of 150 μg of LL-E33288γ1 -I in 1 ml of acetonitrile was treated with 50 μl of a 1 μmole/ml solution of 1-methyl-1-propyl mercaptan. After 2 hours, the reaction was complete, giving the desired 1-methyl-1-propyl disulfide of LL-E33288γ1 -I.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([SH:5])[CH2:3][CH3:4]>C(#N)C>[CH3:1][CH:2]([S:5][S:5][CH:2]([CH3:1])[CH2:3][CH3:4])[CH2:3][CH3:4]

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CC)S
Name
Quantity
1 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC(CC)SSC(CC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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